molecular formula C13H10N2O6S B14150207 1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene CAS No. 89303-44-6

1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene

Katalognummer: B14150207
CAS-Nummer: 89303-44-6
Molekulargewicht: 322.30 g/mol
InChI-Schlüssel: NFHAGVDGUPHANK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzenesulfonyl group attached to a dinitrobenzene moiety

Vorbereitungsmethoden

The synthesis of 1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene typically involves the reaction of benzenesulfonyl chloride with 2,4-dinitrotoluene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene include other benzenesulfonyl derivatives and dinitrobenzene compounds. For example:

    Benzenesulfonyl chloride: Used in the synthesis of sulfonamides and other sulfonyl-containing compounds.

    2,4-Dinitrotoluene: A precursor in the synthesis of various nitroaromatic compounds.

Eigenschaften

CAS-Nummer

89303-44-6

Molekularformel

C13H10N2O6S

Molekulargewicht

322.30 g/mol

IUPAC-Name

1-(benzenesulfonylmethyl)-2,4-dinitrobenzene

InChI

InChI=1S/C13H10N2O6S/c16-14(17)11-7-6-10(13(8-11)15(18)19)9-22(20,21)12-4-2-1-3-5-12/h1-8H,9H2

InChI-Schlüssel

NFHAGVDGUPHANK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.